5-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUOSOHBOYWICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650179 | |
| Record name | 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-92-9 | |
| Record name | 5-Chloro-4-fluoro-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942473-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-fluoro-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodological Advancements for 5 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine
Established Synthetic Pathways for Benzothiazole (B30560) Derivatives
The construction of the benzothiazole ring system is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists. These strategies are foundational to the synthesis of specifically substituted derivatives like 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine.
Condensation Reactions Utilizing 2-Aminobenzenethiol Precursors
A cornerstone in the synthesis of benzothiazoles is the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. For the synthesis of 2-aminobenzothiazoles, reagents such as cyanogen (B1215507) bromide or thiourea (B124793) and its derivatives are commonly employed. The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the benzothiazole core. The versatility of this method lies in the wide array of commercially available or readily synthesized 2-aminobenzenethiol precursors and carbonyl-containing reactants.
| Reactant with 2-Aminobenzenethiol | Resulting 2-Substituent |
| Aldehydes | Substituted Phenyl |
| Carboxylic Acids | Alkyl/Aryl |
| Acyl Chlorides | Alkyl/Aryl |
| Nitriles | Substituted Phenyl |
Cyclization Approaches for Benzothiazole Ring Formation
Intramolecular cyclization reactions represent another significant avenue for the formation of the benzothiazole ring. A prominent example is the Jacobsen cyclization, which involves the oxidative cyclization of N-arylthioureas. This method is particularly useful for the synthesis of 2-aminobenzothiazole (B30445) derivatives. The reaction is typically mediated by an oxidizing agent, such as bromine in an acidic medium, which facilitates the ring closure. The substitution pattern on the starting N-arylthiourea directly dictates the substitution on the resulting benzothiazole ring.
Another approach involves the intramolecular cyclization of o-halothioureas, which can be catalyzed by transition metals like copper or palladium. nih.gov This method is advantageous as it allows for the formation of the benzothiazole ring from readily available halogenated anilines.
One-Pot and Multicomponent Synthesis Techniques
To enhance synthetic efficiency and reduce the number of isolation and purification steps, one-pot and multicomponent reactions have been developed for the synthesis of benzothiazole derivatives. These strategies involve the combination of multiple reactants in a single reaction vessel, where a cascade of reactions leads to the formation of the final product. For instance, a one-pot synthesis of 2-aminobenzothiazoles can be achieved from 2-haloanilines and dithiocarbamates in the presence of a base. rdd.edu.iq Such methods are often more environmentally friendly and cost-effective compared to traditional multi-step syntheses.
Synthesis of Halogenated Benzothiazole Scaffolds
The synthesis of this compound requires the precise introduction of both a chlorine and a fluorine atom onto the benzene (B151609) ring of the benzothiazole scaffold. This presents a regiochemical challenge that must be addressed through carefully chosen starting materials and reaction conditions.
Regioselective Introduction of Chloro and Fluoro Substituents
Achieving the specific 5-chloro-4-fluoro substitution pattern necessitates a synthetic strategy that controls the position of halogenation. Direct halogenation of the benzothiazole ring often leads to a mixture of products and is generally not a viable method for obtaining a single, pure regioisomer. Therefore, the most effective approach is to start with a precursor that already contains the desired halogen substitution pattern.
The synthesis of the closely related 6-fluoro-7-chloro benzothiazole derivatives has been reported starting from 4-fluoro-3-chloroaniline. This aniline (B41778) derivative is treated with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. The bromine facilitates the oxidative cyclization of the in situ formed thiourea to yield the 2-aminobenzothiazole with the halogens in the desired positions. This highlights the importance of the substitution pattern of the starting aniline in determining the final regiochemistry of the product.
| Starting Aniline | Reagents | Resulting Benzothiazole |
| 4-Fluoro-3-chloroaniline | KSCN, Br₂, Glacial Acetic Acid | 6-Fluoro-7-chloro-1,3-benzothiazol-2-amine |
Synthesis from Substituted Aniline Intermediates
The most logical and widely practiced approach for the synthesis of this compound involves the use of a appropriately substituted aniline as the key starting material. For the target compound, the required starting material would be 3-chloro-2-fluoroaniline (B1295074). This commercially available intermediate possesses the necessary arrangement of halogen atoms that will translate to the desired 5-chloro-4-fluoro substitution pattern on the final benzothiazole product.
The synthesis would likely proceed via the conversion of 3-chloro-2-fluoroaniline into an N-(3-chloro-2-fluorophenyl)thiourea intermediate. This can be achieved by reacting the aniline with a thiocyanate salt in the presence of an acid, or by using an isothiocyanate reagent. Subsequent intramolecular oxidative cyclization, typically using bromine in a suitable solvent like acetic acid, would then yield this compound. This method, often referred to as the Hugershoff synthesis, is a reliable and well-established route for the preparation of 2-aminobenzothiazoles from anilines.
A potential key intermediate in this synthesis is 3-chloro-2-fluoro-4-thiocyanatoaniline, which can be formed from 3-chloro-2-fluoroaniline and then cyclized to the desired benzothiazole.
Optimization and Scalability of Synthetic Procedures
The optimization and scalability of synthetic routes for this compound are critical for its potential application in various fields. Advancements in chemical synthesis aim to enhance efficiency, reduce environmental impact, and ensure process safety and reproducibility. Key areas of development include the adoption of energy-efficient technologies like microwave-assisted synthesis, the exploration of novel catalytic systems to improve reaction rates and selectivity, and the implementation of in-line analytics for real-time process monitoring and control. These strategies collectively contribute to developing robust and economically viable manufacturing processes for this specific benzothiazole derivative.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, particularly for the synthesis of heterocyclic compounds like benzothiazoles. ias.ac.inresearchgate.net The primary benefit of using microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netnih.gov This technology is particularly advantageous for one-pot, multi-component reactions, providing an eco-friendly and efficient pathway for constructing complex molecules. nih.govnih.gov
In the context of benzothiazole synthesis, microwave irradiation has been successfully employed for the cyclocondensation of 2-aminothiophenols with various aldehydes. ias.ac.inresearchgate.net This approach is noted for its good to excellent yields and operational simplicity. ias.ac.in The use of microwave energy in a catalyst-free, aqueous medium has also been demonstrated for preparing related heterocyclic structures, highlighting its application in "green" chemistry by minimizing the use of organic solvents. nih.gov The efficiency of microwave-assisted protocols suggests they are highly suitable for the synthesis of this compound, potentially from 3-chloro-4-fluoroaniline (B193440) via reaction with thiocyanate, a common route for 2-aminobenzothiazoles.
The table below summarizes representative findings from microwave-assisted synthesis of various heterocyclic compounds, illustrating the typical conditions and advantages of this technology.
| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Benzothiazole Derivatives | 2-Aminothiophenols, Aldehydes | PIFA, One-pot | Not Specified | Good to Excellent | ias.ac.in |
| 1-Thiazolyl-pyridazinedione Derivatives | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Chitosan, 500W, 150°C | 4-8 min | High/Efficient | nih.gov |
| 2,3-Disubstituted Benzofurans | 2-Iodophenols, Terminal acetylenes, Aryl iodides | Sonogashira conditions | Not Specified | Good to Excellent | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazoles | Not Specified | Catalyst-free, Isopropanol/Water | Not Specified | 90-95% | nih.gov |
Catalytic Methodologies in Benzothiazole Synthesis
Catalysis plays a central role in the modern synthesis of benzothiazoles, offering pathways that are often more efficient and selective than traditional methods. Transition-metal catalysis, in particular, has been extensively explored for the formation of the benzothiazole ring system. nih.gov These methods often involve one-pot processes and can be performed under solvent-free conditions or in environmentally benign solvents. nih.gov
Several catalytic systems have proven effective:
Ruthenium Catalysis: RuCl₃ has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas, yielding substituted 2-aminobenzothiazoles in up to 91% yield. nih.gov
Palladium Catalysis: Pd(OAc)₂ facilitates a similar intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas to produce 2-(dialkylamino)benzothiazoles. nih.gov Palladium on carbon (Pd/C) has also been utilized in other synthetic routes. organic-chemistry.org
Copper Catalysis: Copper catalysts, such as CuBr, are effective for synthesizing 2-mercaptobenzothiazole (B37678) derivatives, with the advantage of being inexpensive. nih.gov These reactions can be run in water, making the process practically valuable. nih.gov
Nickel Catalysis: Ni(II) salts have emerged as a more advantageous alternative to palladium for certain cyclization reactions. They are cheaper, less toxic, can be used in lower concentrations, and the reactions proceed under mild conditions in a very short time, achieving up to 95% product yield. nih.gov
Beyond transition metals, other catalytic approaches include the use of molecular iodine for solid-phase, solvent-free reactions, which offers a highly economical and high-yield route compared to other methods. tandfonline.com Nanoparticle catalysts, such as those based on Zinc Oxide (ZnO), have also been shown to be effective and reusable for the synthesis of 2-substituted benzothiazoles. mdpi.com These diverse catalytic strategies provide a broad toolkit for optimizing the synthesis of this compound, allowing for the selection of a method based on cost, environmental impact, and desired efficiency.
The following table compares different catalytic systems used in the synthesis of benzothiazole derivatives.
| Catalyst | Reaction Type | Substrates | Key Advantages | Yield | Reference |
| RuCl₃ | Intramolecular Oxidative Coupling | N-arylthioureas | One-pot process | Up to 91% | nih.gov |
| Pd(OAc)₂ | Intramolecular Oxidative Cyclization | N-aryl-N',N'-dialkylthioureas | High yields | High | nih.gov |
| Ni(II) salts | Intramolecular Oxidative Cyclization | N-aryl-N',N'-dialkylthioureas | Cheaper, less toxic, mild conditions, short reaction time | Up to 95% | nih.gov |
| CuBr | Cyclization | Aryl ring with F, Cl, Br substituents | Inexpensive, uses water as solvent | 76-84% | nih.gov |
| Molecular Iodine | Condensation | 2-aminothiophenol, Benzoic acid derivatives | Solvent-free, highly economical | Excellent | tandfonline.com |
| ZnO Nanoparticles | Condensation | 2-aminothiophenol, Aldehydes | Reusable, cost-effective, eco-friendly | 79-91% | mdpi.com |
In-line Analytics for Process Monitoring
The integration of in-line analytics, a core component of Process Analytical Technology (PAT), is transforming chemical synthesis from a sequence of discrete steps to a continuously monitored and controlled process. wiley.com By integrating sensors and probes directly into the reaction stream, in-line analysis provides real-time data on critical process parameters such as reactant consumption, product formation, and the presence of intermediates without the need for manual sampling. wiley.comamf.ch This continuous monitoring allows for immediate adjustments to reaction conditions, ensuring the process remains within its optimal window, thereby enhancing reproducibility, improving yield, and ensuring consistent product quality. amf.chresearchgate.net
For the synthesis of this compound, implementing in-line analytics can offer significant advantages for scalability and process optimization. Spectroscopic techniques are particularly well-suited for this purpose:
Raman and Infrared (IR) Spectroscopy: These methods provide detailed molecular information, allowing for the tracking of functional group changes throughout the reaction, thus monitoring the conversion of reactants to products. wiley.comresearchgate.net
UV-Vis Spectroscopy: This technique can be used to monitor the concentration of specific chromophoric species in the reaction mixture. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of compact, benchtop NMR spectrometers allows for their integration into flow chemistry setups, providing rich structural information in real-time. researchgate.netresearchgate.net
The data generated from these in-line tools can be processed using multivariate data analysis (chemometrics) to build predictive models of the reaction. wiley.com This enables a "Quality by Design" approach, where process understanding is used to ensure the final product consistently meets specifications. researchgate.net By providing a deeper understanding of reaction kinetics and mechanisms, in-line analytics facilitate more efficient process development and safer, more reliable scale-up. researchgate.netbiopharminternational.com
The table below outlines common in-line analytical techniques and their applications in chemical process monitoring.
| Analytical Technique | Information Provided | Application in Synthesis | Advantages | Reference |
| Raman Spectroscopy | Molecular vibrational modes (fingerprinting) | Real-time monitoring of reactant consumption and product formation | Non-destructive, compatible with aqueous and solid samples | wiley.comresearchgate.net |
| Infrared (FTIR) Spectroscopy | Molecular functional groups | Tracking conversion and identifying intermediates | High specificity for functional groups | researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions (concentration of chromophores) | Quantitative analysis of reactants or products | Simple, robust, cost-effective | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and quantification | Elucidating reaction mechanisms and kinetics, identifying byproducts | Highly specific structural information | researchgate.netresearchgate.net |
Reaction Chemistry and Chemical Transformation of 5 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine
Fundamental Chemical Reactions of Benzothiazole (B30560) Amines
2-Aminobenzothiazoles are versatile building blocks in organic synthesis due to the reactive nature of the amino group and the benzothiazole ring system. nih.gov
Oxidative Reactions
The oxidation of 2-aminobenzothiazoles can lead to the formation of azo compounds. For instance, treatment of 2-aminobenzothiazoles with sodium hypochlorite (B82951) can yield 2-azobenzothiazoles. acs.orgacs.org This reactivity highlights the susceptibility of the amino group to oxidative transformation. A general procedure involves the oxidation of the corresponding 2-aminobenzothiazole (B30445), which can be confirmed by independent synthesis from 2-nitrobenzothiazoles via reduction. acs.org Additionally, metal-free aerobic oxidative cyclization methods have been developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas, utilizing molecular oxygen as a green oxidant. organic-chemistry.org
Reductive Transformations
While the primary focus of reductive transformations often involves other functional groups on the benzothiazole ring (like a nitro group), the stability of the 2-amino-benzothiazole core is noteworthy. nih.gov For example, in the synthesis of N-functionalized derivatives, a nitro group on the benzothiazole ring is reduced to an amino group while the C2-amino group remains intact after being protected. nih.gov This indicates the relative stability of the 2-amino functionality under certain reductive conditions.
Nucleophilic Substitution at Halogenated Positions
The halogen atoms on the benzene (B151609) ring of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being ortho to the electron-withdrawing thiazole (B1198619) ring, is particularly activated towards displacement by nucleophiles. This reactivity allows for the introduction of various functionalities at the C4 position. nih.govacs.org For instance, the fluorine atom can be displaced by amines in a nucleophilic aromatic substitution reaction. nih.gov Similarly, polyhaloanilines with an ortho halogen readily undergo nucleophilic aromatic substitution with sulfur nucleophiles. acs.org
Derivatization and Functionalization Strategies for this compound
The exocyclic amino group at the C2 position is a key site for derivatization, enabling the synthesis of a wide array of functionalized molecules. nih.gov
Amidation and Sulfonamide Formation
The primary amino group of 2-aminobenzothiazoles readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. For example, 2-aminobenzothiazole reacts with chloroacetyl chloride to yield (1'-chloroacetyl)-2-aminobenzothiazole. researchgate.net This intermediate can be further functionalized.
Similarly, sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides. nih.gov For instance, 6-fluoro-7-chloro-2-aminobenzothiazole can be treated with p-tolylsulphonyl chloride to form the corresponding sulfonamide. researchgate.net This reaction is a common strategy for synthesizing benzothiazole-disulfonamide scaffolds. nih.gov
Table 1: Examples of Amidation and Sulfonylation Reactions
| Starting Material | Reagent | Product |
|---|---|---|
| 2-Aminobenzothiazole | Chloroacetyl chloride | (1'-chloroacetyl)-2-aminobenzothiazole |
| 6-Nitro-2-aminobenzothiazole | Proline activated by EDCl | N-(6-nitro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Heterocycle Annulation and Hybridization (e.g., Pyrimidine, Thiazole, Triazole, Oxadiazole, Imidazolidine)
The 2-amino group of benzothiazoles is a versatile handle for constructing fused and hybrid heterocyclic systems.
Pyrimidine: 2-Aminobenzothiazoles can be used to synthesize pyrimidine-fused systems. For example, reaction with β-cyanoesters can lead to the formation of 2-amino-4H-pyrimido[2,1-b] researchgate.netbenzothiazoles. researchgate.net Another approach involves reacting 2-guanidinobenzothiazole with dicarbonyl compounds like diethyl malonate to yield 2-(benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione. semanticscholar.orgresearchgate.net
Thiazole: Thiazole rings can be appended to the 2-aminobenzothiazole core. A common method involves the reaction of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides with thioureas to form 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(substituted-phenyl)amino-1,3-thiazoles. tandfonline.com
Triazole: Benzothiazole-triazole hybrids can be synthesized through multi-step sequences. For example, N-propargylation of a protected 2-aminobenzothiazole followed by a copper-catalyzed "click" reaction with an azide (B81097) can yield triazole-tagged benzothiazole derivatives. nih.gov
Oxadiazole: The synthesis of benzothiazole-oxadiazole hybrids often involves preparing a key intermediate that can be cyclized to form the oxadiazole ring. For example, 6-ethoxy-2-mercaptobenzothiazole (B156553) can be converted through several steps, including hydrazinolysis and cyclization with carbon disulfide, to form compounds possessing both benzothiazole and 1,3,4-oxadiazole (B1194373) moieties. nih.gov
Imidazolidine: Imidazolidine rings can be constructed from 2-aminobenzothiazoles. One method involves converting the 2-aminobenzothiazole into a diazonium salt, which is then reacted to form an azoaldehyde (B1193976) derivative. This derivative undergoes condensation with primary aromatic amines to form imines, which are subsequently cyclized with an amino acid like L-alanine or glycine (B1666218) under microwave irradiation to yield imidazolidines with a benzothiazolyl fragment. nih.govresearchgate.netasianpubs.org
Table 2: Examples of Heterocycle Annulation and Hybridization
| Heterocycle | Synthetic Approach |
|---|---|
| Pyrimidine | Reaction of 2-aminobenzothiazole with β-cyanoesters. researchgate.net |
| Thiazole | Cyclization of 2-chloroacetamides with thioureas. tandfonline.com |
| Triazole | Copper-catalyzed "click" chemistry on a propargylated benzothiazole. nih.gov |
| Oxadiazole | Multi-step synthesis involving hydrazinolysis and cyclization. nih.gov |
Schiff Base Derivative Synthesis
The synthesis of Schiff bases from 2-aminobenzothiazoles is a well-established chemical transformation, typically involving the condensation reaction between the primary amino group of the benzothiazole ring and the carbonyl group of an aldehyde or ketone. This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and is usually carried out by refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) functional group of the Schiff base.
While direct examples of Schiff base synthesis starting specifically from this compound are not extensively detailed in the provided search results, the synthetic principles can be inferred from reactions involving structurally similar aminobenzothiazoles. For instance, novel Schiff bases have been synthesized through the condensation reaction of 4,6-difluoro-2-amino benzothiazole with various aromatic aldehydes, such as 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 1H-indole-3-carboxaldehyde. medwinpublishers.com Similarly, other studies report the synthesis of Schiff bases from 4,6-difluoro-2-amino benzothiazole and aldehydes like 4-(dimethylamino)benzaldehyde, 5-bromo-2-hydroxy benzaldehyde, and 3,4-dimethoxy benzaldehyde. ijpbs.com
These syntheses are typically achieved by refluxing a methanolic solution of the aminobenzothiazole and the respective aldehyde in the presence of a catalytic amount of glacial acetic acid for several hours. medwinpublishers.comijpbs.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by filtration after cooling the reaction mixture, followed by washing and recrystallization to afford the purified Schiff base. medwinpublishers.comijpbs.com
The following table summarizes the types of reactants and conditions that are commonly employed in the synthesis of Schiff bases from related 2-aminobenzothiazoles, which can be extrapolated for the synthesis of derivatives from this compound.
| 2-Aminobenzothiazole Derivative | Aldehyde/Ketone | Solvent | Catalyst | Reaction Condition |
| 4,6-difluoro-2-amino benzothiazole | 4-chlorobenzaldehyde | Methanol | Glacial Acetic Acid | Reflux (4-5 hrs) |
| 4,6-difluoro-2-amino benzothiazole | 4-nitrobenzaldehyde | Methanol | Glacial Acetic Acid | Reflux |
| 4,6-difluoro-2-amino benzothiazole | 1H-indole-3-cardaldehyde | Methanol | Glacial Acetic Acid | Reflux |
| 4,6-difluoro-2-amino benzothiazole | 4-(dimethyl amino) benzaldehyde | Methanol | Glacial Acetic Acid | Reflux (10-12 hrs) |
| 4,6-difluoro-2-amino benzothiazole | 5-bromo-2-hydroxy benzaldehyde | Methanol | Glacial Acetic Acid | Reflux (10-12 hrs) |
| 4,6-difluoro-2-amino benzothiazole | 3,4-dimethoxy benzaldehyde | Methanol | Glacial Acetic Acid | Reflux |
Strategic Structural Modifications for Enhanced Activity
Strategic structural modifications of the this compound scaffold are undertaken to explore and enhance its potential biological activities. The core benzothiazole ring and its substituents provide a versatile platform for the synthesis of a diverse range of derivatives. These modifications are often guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features responsible for the biological effects of the compounds.
One of the primary strategies for modifying the 2-aminobenzothiazole core is the introduction of various heterocyclic moieties. The rationale behind this approach is that the resulting hybrid molecules may exhibit synergistic or enhanced biological activities. For example, the incorporation of a 1,3,4-thiadiazole (B1197879) ring system into a fluoro-benzothiazole structure has been investigated as a means to develop new pharmacologically active molecules. researchgate.net The introduction of fluorine atoms into organic molecules is a well-known strategy in medicinal chemistry to alter the electronic and lipophilic properties of a compound, which can lead to improved biological activity.
Another common modification involves the synthesis of pyrimido[2,1-b] medwinpublishers.comalayen.edu.iqbenzothiazole derivatives. This can be achieved through cycloaddition reactions of the 2-aminobenzothiazole with β-cyanoesters or arylidene β-cyanoesters. asianpubs.org The resulting fused heterocyclic systems have been evaluated for various biological activities, including antibacterial, antifungal, and anthelmintic properties. asianpubs.org
Furthermore, the amino group at the 2-position of the benzothiazole ring serves as a key handle for a variety of chemical transformations. Besides the formation of Schiff bases, this amino group can be acylated or can participate in the formation of other heterocyclic rings fused to the benzothiazole system. For instance, reaction with chloroacetyl chloride can introduce a reactive site for further derivatization.
The following table outlines some of the strategic structural modifications applied to the 2-aminobenzothiazole scaffold and the potential resulting enhancements in biological activity.
| Modification Strategy | Reactants/Reagents | Resulting Derivative Class | Potential Enhanced Activity |
| Schiff Base Formation | Aromatic Aldehydes/Ketones | Azomethines/Imines | Antimicrobial, Anticancer |
| Heterocycle Incorporation | Hydrazine (B178648) hydrate, Carbon disulfide | 1,3,4-Thiadiazole derivatives | Antimicrobial, Anti-inflammatory |
| Cycloaddition Reaction | β-cyanoesters, Arylidene β-cyanoesters | Pyrimido[2,1-b] medwinpublishers.comalayen.edu.iqbenzothiazole | Antibacterial, Antifungal, Anthelmintic |
| Acylation | Chloroacetyl chloride | N-acylated derivatives | Intermediates for further synthesis |
These examples of structural modifications, while not all directly performed on this compound in the cited literature, represent established synthetic routes for diversifying the chemical space around the 2-aminobenzothiazole core. Such modifications are crucial for the development of new derivatives with potentially improved and more specific biological activities.
Advanced Analytical and Spectroscopic Characterization of 5 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine and its derivatives. elsevierpure.comresearchgate.net Both ¹H and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net
In ¹H NMR, the chemical shifts (δ) of protons provide insight into their electronic environment. For the benzothiazole (B30560) core, aromatic protons typically appear in the downfield region of the spectrum. The presence of the amino group (-NH₂) would be indicated by a characteristic signal that can be confirmed by D₂O exchange. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of carbon atoms in the aromatic ring are influenced by the attached substituents (chloro, fluoro, and the thiazole (B1198619) ring). rsc.org The carbon atom of the C=N group within the thiazole ring would have a distinct chemical shift in the downfield region. The analysis of ¹³C NMR spectra for benzazole compounds is crucial for estimating tautomeric equilibrium in solution. mdpi.com
The structural confirmation of newly synthesized derivatives is routinely established by these NMR techniques. nih.govresearchgate.net
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | Aromatic-H | 6.4 - 7.9 |
| NH₂ | 3.2 - 4.4 (broad) | |
| ¹³C NMR | Aromatic C-H | 103 - 130 |
| Aromatic C-Cl | 125 - 135 | |
| Aromatic C-F | 150 - 160 (with C-F coupling) | |
| Aromatic C-S / C-N | 135 - 150 |
Mass Spectrometry Techniques (HPLC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC), it becomes an indispensable tool for separating complex mixtures and identifying individual components. nih.govkuleuven.be
For this compound, with a molecular formula of C₇H₄ClFN₂S, the expected monoisotopic mass is approximately 201.97 g/mol . uni.lu In LC-MS analysis, the compound would be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode, which would be detected at a mass-to-charge ratio (m/z) of approximately 202.98. uni.lupharxmonconsulting.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in an [M+H+2]⁺ peak, further confirming the presence of a chlorine atom. nih.gov
LC-MS is crucial for:
Molecular Weight Confirmation : Verifying that the synthesized compound has the correct molecular weight. pharxmonconsulting.com
Purity Analysis : Detecting and identifying trace-level impurities or byproducts from the synthesis. kuleuven.be
Metabolite Identification : In drug development, LC-MS is used to identify metabolites of the parent compound. nih.gov
The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of certainty in compound identification. researchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₇H₅ClFN₂S⁺ | 202.98406 |
| [M+Na]⁺ | C₇H₄ClFN₂SNa⁺ | 224.96600 |
| [M-H]⁻ | C₇H₃ClFN₂S⁻ | 200.96950 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and different functional groups vibrate at characteristic frequencies.
For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features: nih.gov
N-H Stretching : The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations. nih.gov
C=N Stretching : The imine bond within the benzothiazole ring has a characteristic absorption.
Aromatic C=C Stretching : Multiple bands in the fingerprint region indicate the presence of the benzene (B151609) ring. nih.gov
C-H Stretching : Aromatic C-H bonds absorb at higher wavenumbers than aliphatic C-H bonds. nih.gov
C-F and C-Cl Stretching : The carbon-halogen bonds will have absorptions in the lower frequency region of the spectrum.
The structures of newly synthesized benzothiazole derivatives are commonly established using IR spectroscopy alongside other methods.
Table 3: Typical IR Absorption Frequencies for Benzothiazole Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=N (Thiazole) | Stretch | 1600 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-F | Stretch | 1000 - 1400 |
| C-Cl | Stretch | 600 - 800 |
Data compiled from typical ranges for related compounds. nih.govresearchgate.net
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound. This analysis provides the empirical formula of the substance, which can then be compared to the theoretical composition calculated from the proposed molecular formula.
For this compound (C₇H₄ClFN₂S), the theoretical elemental composition serves as a benchmark for purity. The experimentally determined values for C, H, and N must fall within a narrow margin of error (typically ±0.4%) of the calculated values to confirm the compound's identity and purity. nih.gov This method is routinely used to characterize newly synthesized benzothiazole derivatives and verify that the correct product has been obtained. nih.govresearchgate.netscirp.org
Table 4: Theoretical vs. Experimental Elemental Composition for a Benzothiazole Derivative This table illustrates the comparison format used in compositional verification.
| Element | Theoretical % (for C₁₄H₁₈ClNS) nih.gov | Experimental (Found) % nih.gov |
|---|---|---|
| Carbon (C) | 62.79 | 62.63 |
| Hydrogen (H) | 6.77 | 6.79 |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. elsevierpure.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of each atom in the molecule and the crystal lattice. researchgate.net
This technique provides unambiguous information on:
Molecular Connectivity : Confirming the bonding arrangement.
Bond Lengths and Angles : Providing precise measurements of the molecular geometry. researchgate.netmdpi.com
Stereochemistry : Determining the absolute configuration of chiral centers. nih.gov
Intermolecular Interactions : Revealing details about crystal packing, including hydrogen bonding and π-π stacking interactions. elsevierpure.commdpi.com
For derivatives of this compound, single-crystal X-ray analysis can unequivocally confirm the amino tautomeric form in the solid state and elucidate the packing motifs within the crystal. elsevierpure.comelsevierpure.com It is considered the gold standard for structural proof when suitable crystals can be grown. nih.govscirp.org
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine |
| N-(1,3-Benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides |
| 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] |
| 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide |
| 4-fluoro-3-chloro aniline (B41778) |
| 5-Chloro-2-methylbenzothiazole |
| N-[6-fluoro-7-substituted benzothiazol-2-yl]-2-(furan-2-yl methylene) hydrazine (B178648) carbothioamide |
| 1-methyl-benzimidazole |
| 2-chlorophenol |
| 2,6-dichlorophenol |
| 2-amino-4-(4-chlorophenyl) 1,3-thiazole |
| 2-amino-4-(4-bromophenyl) 1,3-thiazole |
| Hydrochlorothiazide |
| 5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole |
| Colistin |
| Ivacaftor |
| Ciprofloxacin |
Computational Chemistry and Molecular Modeling Studies of 5 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. These methods can determine properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
For 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine, no specific published DFT data are available. However, based on studies of similar halogenated benzothiazoles and anilines, it can be hypothesized that the chlorine atom at position 5 and the fluorine atom at position 4 would act as electron-withdrawing groups. This electronic influence would likely lower the energies of both the HOMO and LUMO orbitals. The energy gap between HOMO and LUMO is a critical parameter for chemical reactivity and stability. Furthermore, the MEP would likely show negative potential regions near the nitrogen atoms and the electronegative halogens, indicating sites prone to electrophilic attack or hydrogen bonding.
Hypothetical Electronic Properties
| Property | Expected Influence of Substituents | Significance |
|---|---|---|
| HOMO Energy | Lowered by electron-withdrawing Cl and F | Relates to the ability to donate electrons |
| LUMO Energy | Lowered by electron-withdrawing Cl and F | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Potentially modulated by combined halogen effects | Indicator of chemical reactivity and stability |
| MEP | Negative potential near N, Cl, F atoms | Predicts sites for non-covalent interactions |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.
Ligand-Protein Binding Affinity Assessment
While no specific docking studies for this compound have been reported, the 2-aminobenzothiazole (B30445) scaffold has been investigated as an inhibitor for various protein targets, including kinases, DNA gyrase, and enzymes involved in cancer progression. For instance, derivatives of 2-aminobenzothiazole have been docked into the ATP-binding site of kinases like PI3Kγ and p56lck. The binding affinity, typically reported as a docking score in kcal/mol, is influenced by hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The 2-amino group is a common hydrogen bond donor, while the bicyclic ring system participates in hydrophobic and π-stacking interactions. The chloro and fluoro substituents of the target compound would be expected to form specific halogen bonds or other electrostatic interactions that could enhance binding affinity and selectivity for a particular target.
Identification of Molecular Targets and Binding Sites
Based on the activities of related compounds, potential molecular targets for 2-aminobenzothiazole derivatives include a range of enzymes critical for cell signaling and bacterial replication. Docking studies on similar molecules have identified key amino acid residues that form interactions. For example, in kinase binding sites, the 2-amino group often forms crucial hydrogen bonds with hinge region residues (e.g., backbone carbonyls of amino acids). The halogen atoms at positions 4 and 5 could potentially interact with specific pockets within the binding site, possibly conferring selectivity over other kinases or enzymes. The exploration of 5-substituted 2-aminobenzothiazoles as DNA gyrase B inhibitors highlights that substitutions on the benzene (B151609) ring can be used to modify antibacterial spectrum and enhance inhibitory potency.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis
QSAR and SAR studies are essential for deciphering how chemical structure relates to biological activity. These analyses help in the rational design of more potent and selective compounds.
Positional and Substituent Effects of Halogens on Biological Activity
The biological activity of the benzothiazole (B30560) scaffold is highly dependent on the substitution pattern on the benzene ring. SAR studies on various series of halogenated benzothiazoles have provided valuable insights:
Lipophilicity: The introduction of chlorine and fluorine atoms generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.
Steric and Positional Effects: The position of the halogen is critical. A substituent at the C4 position, adjacent to the fused thiazole (B1198619) ring, can have different steric and electronic effects compared to a substituent at C5. Studies on 2,5-disubstituted-4-thiazolidinones revealed that the presence of both chloro and fluoro groups had a marked influence on antibacterial activity. In some series of antibacterial compounds, the introduction of multiple electron-withdrawing groups like chlorine was found to improve activity.
For this compound, the combination of a fluorine atom at C4 and a chlorine atom at C5 presents a unique electronic and steric profile that has not been specifically detailed in SAR studies. General findings suggest that such di-halogenation could lead to potent biological activity, but the precise outcome would depend on the specific protein target and its binding site topology.
Biological Activities and Pharmacological Potential of 5 Chloro 4 Fluoro 1,3 Benzothiazol 2 Amine Derivatives
Anticancer Activity Research
The quest for novel, more effective anticancer agents has led to the synthesis and evaluation of numerous benzothiazole (B30560) derivatives. Compounds derived from the 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine nucleus have shown considerable promise, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.
Inhibition of Cellular Proliferation and Apoptosis Induction
A key characteristic of an effective anticancer agent is its ability to halt the uncontrolled proliferation of cancer cells and induce programmed cell death, or apoptosis. Several studies have highlighted the capacity of benzothiazole derivatives to achieve this.
For instance, a study on novel benzothiazole derivatives, including a 6-chloro substituted compound, found that the active compound B7 significantly inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299 (non-small cell lung cancer) cells. nih.gov Flow cytometry analysis revealed that this compound promoted apoptosis and caused cell cycle arrest. nih.gov Similarly, another investigation into mannich base arylimidazo derivatives containing a benzothiazole moiety showed that a compound featuring a fluorine atom at the 7th position exhibited enhanced cytotoxicity and demonstrated specific features of apoptosis, such as the enhancement of caspase-3 levels. nih.gov
The antiproliferative activity of these derivatives is often potent, with GI₅₀ values (concentration for 50% growth inhibition) reaching the nanomolar range. A dichlorophenyl-containing chlorobenzothiazole derivative, for example, showed GI₅₀ values between 1.60 µM and 71.8 nM against nine different cancer cell lines. nih.gov
Modulation of Oncogenic Signaling Pathways and Enzyme Targets (e.g., VEGFR-2, ATR kinase, Topoisomerase)
The anticancer effects of this compound derivatives are often rooted in their ability to interfere with specific molecular targets crucial for tumor growth and survival.
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. nih.gov Inhibition of this receptor is a validated strategy in cancer therapy. nih.gov A series of 2-aminobenzothiazole (B30445) hybrids were designed as potential VEGFR-2 inhibitors. One promising compound, 4a , emerged as a potent inhibitor of VEGFR-2 with an IC₅₀ value of 91 nM. nih.gov Another study focused on developing dual BRAF/VEGFR-2 inhibitors based on the 2-amino-benzothiazole structure. mdpi.com Compound 4f from this series was found to inhibit the VEGFR-2 enzyme with an IC₅₀ of 0.194 µM, comparable to the standard drug sorafenib. mdpi.com Structure-activity relationship (SAR) studies have indicated that the presence of a fluoro group on an associated phenyl ring can lead to potent anti-VEGFR-2 activity. nih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication. nih.gov Inhibiting these enzymes can lead to DNA damage and cell death, making them valuable targets for chemotherapy. Certain benzothiazole derivatives have been developed as dual inhibitors of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov While this particular study focused on antibacterial applications, the principle of targeting topoisomerases is a well-established anticancer strategy.
Other Signaling Pathways: Beyond specific enzyme targets, these derivatives can modulate broader signaling pathways. The active compound B7 , a 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was confirmed through Western blot analysis to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells, both of which are critical for cell survival and proliferation. nih.gov
Selective Cytotoxicity Profiles against Cancer Cell Lines
A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to normal, healthy cells. Derivatives of this compound have shown promising selective cytotoxicity against a range of human cancer cell lines.
One study synthesized a series of 2-aminobenzothiazole hybrids and tested their antitumor effects against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines. nih.gov Compound 4a was the most potent, with IC₅₀ values of 5.61, 7.92, and 3.84 µM, respectively, while showing a good safety profile towards normal WI-38 cells. nih.gov In another study, fluorinated 2-aryl benzothiazole derivatives exhibited potent activity against the MCF-7 cell line, with GI₅₀ values as low as 0.4 µM. nih.gov
Further research on pyrimido[2,1-b] mdpi.comnih.govbenzothiazole derivatives, which incorporate the 7-chloro-6-fluoro benzothiazole structure, demonstrated in-vitro anticancer activity against a panel of cell lines including MCF-7, HepG2, A-549 (lung), and HeLa (cervical). jocpr.com Similarly, a series of pyrido[2,3-d]pyrimidin-4-one derivatives incorporating a benzothiazole moiety showed high cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, with some compounds demonstrating greater efficacy than the reference drug doxorubicin. mdpi.com
| Compound Series | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung (HOP-92) | 71.8 nM | nih.gov |
| Fluorinated 2-aryl benzothiazole | Breast (MCF-7) | 0.4 µM | nih.gov |
| 2-Aminobenzothiazole-Thiadiazole Hybrid (4f ) | Colon (HCT116) | 3.58 µM | mdpi.com |
| 2-Aminobenzothiazole Hybrid (4a ) | Breast (MCF-7) | 3.84 µM | nih.gov |
| 2-Aminobenzothiazole Hybrid (4a ) | Colon (HCT-116) | 5.61 µM | nih.gov |
| 2-Aminobenzothiazole Hybrid (4a ) | Liver (HEPG-2) | 7.92 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivative (7d ) | Liver (HepG2) | 3.11 µM | mdpi.com |
| Pyrrolo[2,1-b] mdpi.comnih.govbenzothiazole Derivative (9d ) | Liver (HepG2) | 4.12 µM | mdpi.com |
Antimicrobial Activity Investigations
The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Benzothiazole derivatives, including those with chloro and fluoro substitutions, have been investigated for their potential to combat bacterial and fungal infections. The introduction of fluorine, in particular, is a known strategy to enhance the biological profile of molecules.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated notable activity against a spectrum of bacteria. SAR studies have often revealed that the presence of a chloro group on the benzothiazole ring can enhance antibacterial action. nih.gov
In one study, the replacement of a substituent with a 6-Cl group in a series of benzothiazolylthiazolidinones improved antibacterial activity against Staphylococcus aureus (Gram-positive), MRSA (methicillin-resistant S. aureus), and a resistant strain of Escherichia coli (Gram-negative) by 2.5-fold. nih.gov Another comprehensive review highlighted that benzothiazole clubbed with isatin (B1672199) derivatives showed better activity against Gram-negative strains than Gram-positive ones, with one compound exhibiting excellent activity against E. coli (MIC = 3.1 µg/ml) and Pseudomonas aeruginosa (MIC = 6.2 µg/ml). nih.gov
A series of compounds derived from 2-amino-6-fluoro-7-chloro(1,3)-benzothiazole were synthesized and tested for their antibacterial properties. Several of these compounds showed promising activity against both Gram-positive (Streptococci) and Gram-negative (E. coli, Pseudomonas) bacteria when compared to standard drugs.
| Compound Series/Type | Bacterial Strain | Activity (MIC) | Reference |
| Benzothiazole-isatin derivative (41c ) | E. coli | 3.1 µg/mL | nih.gov |
| Benzothiazole-isatin derivative (41c ) | P. aeruginosa | 6.2 µg/mL | nih.gov |
| Thiazolidin-4-one derivative (8a ) | P. aeruginosa | 0.09 mg/mL | nih.gov |
| Thiazolidin-4-one derivative (8a ) | E. coli | 0.09 mg/mL | nih.gov |
| Benzothiazolylthiazolidinone (18 ) | P. aeruginosa | 0.10 mg/mL | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivative (7d ) | S. aureus | 5.9 µg/mL | mdpi.com |
| Pyrido[2,3-d]pyrimidine Derivative (7d ) | E. coli | 6.5 µg/mL | mdpi.com |
Antifungal Properties
In addition to their antibacterial effects, certain benzothiazole derivatives have been evaluated for their ability to inhibit the growth of pathogenic fungi.
A study involving fluoro benzothiazoles incorporated with 1,3,4-thiadiazole (B1197879) screened compounds for antifungal activity against Candida albicans and Aspergillus niger. Several of the synthesized derivatives showed better antifungal activity against C. albicans at both high and low concentrations compared to the standard drug Griseofulvin. A number of these compounds also demonstrated superior activity against A. niger. Similarly, newly synthesized pyrido[2,3-d]pyrimidine and pyrrolo[2,1-b] mdpi.comnih.govbenzothiazole derivatives were evaluated, with compounds 7a,d and 9a,d showing higher antifungal activity than the reference drug fluconazole (B54011) against C. albicans and A. flavus. mdpi.com
Proposed Mechanisms of Antimicrobial Action
Derivatives of this compound have demonstrated notable antimicrobial effects, and research has pointed towards several potential mechanisms of action. These mechanisms often involve the disruption of essential cellular processes in microorganisms, leading to the inhibition of their growth or cell death.
One of the key proposed mechanisms is the inhibition of essential enzymes necessary for microbial survival. For instance, certain benzothiazole derivatives have been identified as inhibitors of dihydroorotase . nih.govmdpi.com This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. mdpi.com By inhibiting dihydroorotase, these compounds effectively starve the microbial cells of the necessary building blocks for nucleic acid synthesis, thereby halting their proliferation. mdpi.com Some studies have shown that specific benzothiazole compounds can significantly suppress the activity of Escherichia coli dihydroorotase. mdpi.com
Another critical enzymatic target for these derivatives is DNA gyrase . nih.gov This enzyme is a type II topoisomerase that is vital for bacterial DNA replication, transcription, and repair. nih.gov Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death. The benzothiazole scaffold has been recognized for its potential to interact with and inhibit this enzyme. nih.gov
Furthermore, some benzothiazole compounds are believed to exert their antimicrobial effects through cell membrane interaction . Evidence suggests that certain active derivatives can induce the leakage of DNA and proteins from fungal spores, indicating a disruption of cell membrane integrity. mdpi.com This damage to the cell membrane compromises the essential functions of the microbial cell, leading to its demise.
Anti-inflammatory Properties
A significant area of investigation for derivatives of this compound has been their anti-inflammatory potential. Chronic inflammation is a key factor in the pathophysiology of numerous diseases, and the development of novel anti-inflammatory agents is of great importance.
A primary mechanism through which these derivatives exhibit anti-inflammatory effects is by modulating the activity of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The COX-2 enzyme is responsible for the production of prostaglandins, which are potent inflammatory mediators. nih.govresearchgate.net Similarly, the 5-LOX enzyme is involved in the synthesis of leukotrienes, another class of inflammatory molecules. nih.govresearchgate.net
Research has shown that certain benzothiazole and related thiazole (B1198619) derivatives can act as dual inhibitors of both COX-2 and 5-LOX. nih.govresearchgate.netnih.gov This dual inhibition is considered a significant advantage as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors. For example, a study on novel thiazole derivatives identified compounds with potent COX-2 and 5-LOX inhibitory activity. One promising compound exhibited a COX-2 IC50 value of 0.07 ± 0.02 μM, which was equivalent to the standard drug etoricoxib, and a 5-LOX IC50 of 0.29 ± 0.09 μM. researchgate.net Another study on "type B hydroxamic acid" derivatives found dual inhibitors of COX-2 and 5-LOX with 5-LOX inhibitory activities having IC50 values of 1.04 ± 0.22 µM and 1.29 ± 0.10 µM. nih.gov
| Compound Type | Target Enzyme | IC50 Value (µM) |
| Thiazole Derivative | COX-2 | 0.07 ± 0.02 |
| Thiazole Derivative | 5-LOX | 0.29 ± 0.09 |
| "Type B hydroxamic acid" Derivative 1 | 5-LOX | 1.04 ± 0.22 |
| "Type B hydroxamic acid" Derivative 2 | 5-LOX | 1.29 ± 0.10 |
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory properties. Certain derivatives synthesized from 2-amino-6-fluoro-7-chloro(1,3)benzothiazole have demonstrated the ability to inhibit the denaturation of albumin, suggesting a potential mechanism for their anti-inflammatory activity. orientjchem.org
Neuroprotective and Cholinergic Enzyme Inhibition Studies
Derivatives of this compound have also been explored for their potential in the treatment of neurodegenerative diseases, particularly through the inhibition of cholinergic enzymes.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have reported the potent inhibitory activity of benzothiazole and related derivatives against both AChE and BChE.
For instance, a series of 1,3-dimethylbenzimidazolinone derivatives were synthesized and evaluated, with some compounds showing submicromolar IC50 values for AChE. researchgate.net In another study, certain uracil (B121893) derivatives demonstrated strong inhibition of both AChE and BChE, with IC50 values ranging from 0.088 to 0.388 µM for AChE and 0.137 to 0.544 µM for BChE. nih.gov Furthermore, some newly prepared carbamates exhibited excellent selective inhibitory activity for BChE, with IC50 values as low as 0.12 ± 0.09 μM and 0.38 ± 0.01 μM. researchgate.net
| Compound Class | Target Enzyme | IC50 Value (µM) |
| 1,3-dimethylbenzimidazolinone derivative | AChE | Submicromolar |
| Uracil derivative | AChE | 0.088 - 0.388 |
| Uracil derivative | BChE | 0.137 - 0.544 |
| Carbamate derivative 1 | BChE | 0.12 ± 0.09 |
| Carbamate derivative 2 | BChE | 0.38 ± 0.01 |
Antitubercular Activity
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. Derivatives of this compound have shown promising activity against this pathogen.
Various studies have demonstrated the potential of benzothiazole-based compounds as effective antitubercular agents. For example, a series of 5-nitrofuran-triazole conjugates, which can be considered structurally related to benzothiazole derivatives in their heterocyclic nature, were screened for their activity against Mycobacterium tuberculosis H37Rv. One compound in this series showed a promising minimum inhibitory concentration (MIC) value of 0.25 μg/ml. nih.gov Another study on a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivative reported an MIC of 5.5 µg/mL against the H37Rv strain and 11 µg/mL against multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com Furthermore, a synthesized pyrimido[2,1-b]benzothiazole derivative exhibited an MIC of 6.25 µg/ml, which is comparable to standard drugs like Streptomycin and Ciprofloxacin. researchgate.net
| Compound Type | M. tuberculosis Strain | MIC Value (µg/mL) |
| 5-nitrofuran-triazole conjugate | H37Rv | 0.25 |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR | 11 |
| Pyrimido[2,1-b]benzothiazole derivative | Not specified | 6.25 |
Antiviral Activity
Derivatives of the benzothiazole scaffold have demonstrated significant potential as antiviral agents, exhibiting activity against a wide range of DNA and RNA viruses. acs.orgnih.gov The versatility of the benzothiazole nucleus allows for structural modifications that can target various viral components and replication stages, including viral entry, proteases, polymerases, and reverse transcriptases. nih.govmdpi.com
Research into benzothiazolyl-pyridine hybrids has identified compounds with notable activity against influenza and coronaviruses. nih.govacs.org For instance, certain derivatives have shown high inhibitory activity against the H5N1 influenza virus and SARS-CoV-2. acs.org The introduction of a chlorine atom at the 4-position of an associated benzene (B151609) ring was found to improve antiviral activity against H5N1, as seen with a compound exhibiting an IC₅₀ value of 142.2 μM. nih.gov Further studies on pyridine-bearing benzothiazole moieties found that specific compounds demonstrated virucidal effects and inhibitory activity against the SARS-CoV-2 main protease (Mpro), with IC₅₀ values as low as 240.6 μg/mL. acs.org
Benzothiazole derivatives have also been extensively investigated as inhibitors of the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Some compounds, such as a 6-chlorobenzothiazole derivative, have shown promising anti-HIV effects with an EC₅₀ of less than 7 μg/ml. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the C-7 position of an associated quinolone ring with a 1-(1,3-benzothiazol-2-yl)piperazine moiety were advantageous for anti-HIV activity. nih.gov
Furthermore, the benzothiazole core is present in compounds active against the Herpes Simplex Virus (HSV). nih.gov Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have demonstrated the ability to reduce viral plaques of HSV-1 by 50–61%. nih.gov Other synthesized series, such as benzothiazole-bearing N-sulfonamide 2-pyridone derivatives, were evaluated against a panel of viruses including HSV-1, hepatitis A virus (HAV HM175), and coxsackievirus B4 (CBV4), with some compounds showing a viral reduction of 50% or more. acs.org
Table 1: Antiviral Activity of Selected Benzothiazole Derivatives
| Compound Type | Target Virus | Key Findings | Reference |
|---|---|---|---|
| Benzothiazolyl-pyridine hybrid (with 4-chloro substitution) | H5N1 Influenza Virus | Showed improved antiviral activity with an IC₅₀ value of 142.2 μM. | nih.gov |
| Pyridine-bearing benzothiazole moiety | SARS-CoV-2 (Mpro) | Exhibited protease inhibitory activity with an IC₅₀ value of 240.6 μg/mL. | acs.org |
| 6-chlorobenzothiazole derivative | HIV-1 | Demonstrated a promising anti-HIV effect with an EC₅₀ < 7 μg/ml. | nih.gov |
| Pyrimido[2,1-b]benzothiazole derivative | Herpes Simplex Virus-1 (HSV-1) | Resulted in a 50–61% reduction in viral plaques. | nih.gov |
Other Pharmacological Applications
Benzothiazole derivatives have emerged as promising candidates for the management of diabetes mellitus, with research highlighting their potential as effective hypoglycemic agents. annalsofrscb.roijmrset.com Several studies have demonstrated that these compounds can exert their antidiabetic effects through various mechanisms, including the modulation of key metabolic regulators. mdpi.comacs.org
One of the primary targets for benzothiazole derivatives in diabetes is the AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy homeostasis. acs.org Certain synthesized benzothiazole compounds have been shown to increase glucose uptake in L6 myotubes in an AMPK-dependent manner. For example, the derivative 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole was found to augment the rate of glucose uptake by up to 2.5-fold compared to untreated cells and simultaneously activated AMPK. acs.org
Other studies have focused on the agonist effect of benzothiazole derivatives on peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key target for type 2 diabetes treatment. mdpi.com In silico and in vivo evaluations of 2-aminobenzothiazole derivatives linked to guanidines showed a high affinity for PPARγ. After four weeks of oral administration to diabetic rats, these compounds were able to reduce blood glucose levels to below 200 mg/dL and improve the lipid profile. mdpi.com
In vivo studies using streptozotocin-induced diabetic rat models have confirmed the hypoglycemic activity of novel benzothiazole derivatives. koreascience.kr When compared to the standard antidiabetic drug glibenclamide, several synthesized compounds showed considerable biological efficacy. koreascience.kr Another study found that certain derivatives could produce a significant reduction in blood glucose levels in diabetic rats, with one compound demonstrating a 35.67% reduction after an acute study. ijmrset.com
Table 2: Antidiabetic Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Type | Model | Mechanism/Effect | Result | Reference |
|---|---|---|---|---|
| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | L6 myotubes | AMPK Activation | 2.5-fold increase in glucose uptake. | acs.org |
| 2-aminobenzothiazole-guanidine hybrids | Diabetic Rat Model | PPARγ Agonism | Reduced blood glucose to <200 mg/dL. | mdpi.com |
| Benzothiazole Derivative D | Diabetic Rat Model | Hypoglycemic Activity | 35.67% reduction in blood glucose. | ijmrset.com |
| N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamide | Streptozotocin-induced diabetic rats | Hypoglycemic Activity | Showed prominent activity comparable to glibenclamide. | koreascience.kr |
The benzothiazole scaffold is a key feature in the development of novel anticonvulsant agents aimed at treating epilepsy. nih.govnih.gov Epilepsy is a neurological disorder characterized by neuronal excitability, and there is a continuous need for new antiepileptic drugs with improved efficacy and safer profiles. nih.gov Benzothiazole derivatives have shown significant potential in preclinical models of seizures. mdpi.com
The anticonvulsant activity of these compounds is often evaluated using standard screening tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com In one study, newly synthesized benztriazoles incorporating a benzothiazole core were assessed, and two compounds, in particular, showed potent anticonvulsant activity. mdpi.com While weaker than carbamazepine (B1668303) in the MES model, they demonstrated stronger activity than valproic acid and superior performance in the scPTZ test compared to all positive controls used. mdpi.com
Structure-activity relationship studies have provided insights into the features that enhance anticonvulsant properties. For example, the substitution of F, Cl, and CF₃ groups on a benzyloxy group attached to the benzothiazole core influenced activity. mdpi.com Research on 2-aminobenzothiazole derivatives identified that compound V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) had the most potent anticonvulsant effect among the tested series, suggesting it could be a promising lead molecule. benthamdirect.com Furthermore, some benzothiazole derivatives, such as Riluzole, are known to inhibit GABA (gamma-aminobutyric acid) uptake, which is a mechanism relevant to seizure control. researchgate.net
Table 3: Anticonvulsant Activity of Selected Benzothiazole Derivatives
| Compound Series | Screening Test | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole with mercapto-triazole | MES and scPTZ | Compound 5j showed a high protective index (PI) of 8.96 (MES) and 9.30 (scPTZ). | mdpi.com |
| 2-aminobenzothiazole derivatives | MES | Compound V-5 was identified as the most potent anticonvulsant in the series. | benthamdirect.com |
| Benzo[d]thiazole derivatives | MES | Most tested compounds showed a marked anticonvulsant effect. | nih.gov |
Benzothiazole derivatives have been recognized for their significant antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. niscair.res.in Antioxidants function by trapping these free radicals, thereby preventing damage to essential biological macromolecules like DNA, proteins, and lipids. niscair.res.in
The antioxidant capacity of benzothiazole derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. niscair.res.in In one study, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized, and compounds bearing a methoxy (B1213986) group exhibited promising antioxidant activity, in some cases better than the standard drug, ascorbic acid. niscair.res.in Another investigation of coumarin-substituted benzothiazole derivatives also identified compounds with good in vitro antioxidant activity based on DPPH scavenging.
Further research has explored the structure-activity relationship to optimize antioxidant potency. nih.gov A study on a series of 2-aryl benzothiazole derivatives found that six compounds showed good antioxidant action in the ABTS assay, outperforming the standard at equivalent concentrations. This suggests that the substitution pattern on the benzothiazole scaffold plays a key role in its radical scavenging ability. The development of multifunctional compounds that combine antioxidant properties with other activities, such as photoprotection, is an active area of research for applications in skin protection. nih.govresearchgate.net
Table 4: Antioxidant Activity of Selected Benzothiazole Derivatives
| Compound Series | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Benzothiazol-2-yl-hydrazone derivatives with methoxy groups | DPPH Radical Scavenging | Showed promising antioxidant activity, superior to ascorbic acid. | niscair.res.in |
| Coumarin substituted benzothiazole derivatives | DPPH Radical Scavenging | Compound SC-7 showed good in vitro antioxidant activity. | |
| 2-Aryl benzothiazole derivatives (BTA-1, 4, 5, 8, 11, 12) | ABTS Assay | Showed better antioxidant activity than ascorbic acid at 100 μg/ml. |
The benzothiazole scaffold has been identified as a promising structure for the development of new antimalarial drugs, particularly in light of increasing resistance to existing therapies. malariaworld.orgmalariaworld.org Systematic reviews have identified numerous benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite. malariaworld.orgmalariaworld.orgnih.gov
The mechanisms of action for these derivatives can be diverse, including the inhibition of Plasmodium falciparum enzymes and the inhibition of parasite growth in blood stages. malariaworld.orgmalariaworld.org One study on benzothiazole hydrazones found that these compounds act as iron chelators and also interact with free heme, inhibiting its polymerization into hemozoin—a critical detoxification process for the parasite. nih.gov The lead compound from this series, 5f, exhibited potent antiplasmodial activity in vitro against a chloroquine-resistant strain of P. falciparum and also suppressed parasite growth in a murine model. nih.gov
Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole ring is crucial for determining antimalarial efficacy. malariaworld.orgmalariaworld.org Research on 2-substituted 6-nitro- and 6-amino-benzothiazoles demonstrated that specific derivatives had significant antimalarial potential both in vitro against P. falciparum strains and in vivo in P. berghei-infected mice. Another study on 2,6-substituted benzothiazole derivatives found that compounds 3b and 4 showed potent anti-plasmodial activity against P. falciparum. banglajol.info These findings underscore the potential of benzothiazole derivatives as a valuable class of compounds in the search for novel antimalarial agents. nih.gov
Table 5: Antimalarial Activity of Selected Benzothiazole Derivatives
| Compound Type | Parasite Strain | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiazole hydrazone (Compound 5f) | P. falciparum (K1, resistant) | Iron chelation, Heme polymerization inhibition | Potent in vitro antiplasmodial activity and in vivo suppression of parasite growth. | nih.gov |
| 2-substituted 6-amino benzothiazoles (Compound A12) | P. falciparum (W2, 3D7) | Inhibition of parasite growth | Confirmed in vitro and in vivo antimalarial potential. | |
| 2,6-substituted benzothiazole (Compound 3b) | P. falciparum | Anti-plasmodial activity | Showed potent inhibition of parasitemia growth. | banglajol.info |
Benzothiazole derivatives have demonstrated potential in the treatment of central nervous system disorders and allergic conditions, exhibiting both antidepressant and antihistaminic properties.
Regarding antidepressant activity, various benzothiazole-based compounds have shown significant binding affinities to serotonin (B10506) transporters and receptors (5HT1A, 5HT2A), which are key targets for antidepressant drugs. nih.gov The efficacy of these derivatives has been evaluated in animal models such as the tail suspension test (TST) and the forced swimming test (FST). nih.govnih.gov In one study, a series of eight novel benzothiazole derivatives were synthesized, and several compounds were found to significantly reduce the immobility time of mice in the TST and modified FST, similar to the reference drug fluoxetine. nih.govresearchgate.net These effects appeared to be specific, as the compounds did not alter spontaneous locomotor activity. nih.gov
In the context of antihistaminic activity, benzothiazole derivatives have been investigated as H1 receptor antagonists, which are used to treat allergic conditions like rhinitis. ijper.orgnih.gov A quantitative structure-activity relationship (QSAR) analysis was performed on a series of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives to correlate their chemical structure with their H1-antihistamine activity. nih.gov The study found that good correlations could be established, which could be useful for predicting the pharmacological activity of new drug candidates. nih.gov Another study reported the synthesis of benzothiazoyl-piperidine derivatives, where a compound with a 4-methoxy-phenethyl substitution showed the greatest antihistaminic activity. ijper.org
Table 6: Antidepressant-like Activity of Benzothiazole Derivatives in the Tail Suspension Test (TST)
| Compound | Effect on Immobility Time | Comparison to Control | Reference |
|---|---|---|---|
| Compound 3c | Reduced | Significant reduction (p < 0.01) | nih.govresearchgate.net |
| Compound 3d | Reduced | Significant reduction (p < 0.001) | nih.govresearchgate.net |
| Compound 3f | Reduced | Significant reduction (p < 0.001) | nih.govresearchgate.net |
| Compound 3g | Reduced | Significant reduction (p < 0.01) | nih.govresearchgate.net |
| Compound 3h | Reduced | Significant reduction (p < 0.001) | nih.govresearchgate.net |
Anthelmintic and Photosensitizing Properties of this compound Derivatives
Derivatives of the benzothiazole scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, into the benzothiazole nucleus can modulate the physicochemical properties and enhance the pharmacological potential of these compounds. This section explores the anthelmintic and photosensitizing properties of derivatives related to this compound.
Anthelmintic Properties
The core structure of 2-aminobenzothiazole is a key pharmacophore in the development of new anthelmintic agents. Research has shown that substitutions on the benzene ring of the benzothiazole moiety can significantly influence their efficacy against parasitic worms.
A study focused on the synthesis of novel fluoro benzothiazole Schiff's bases demonstrated promising anthelmintic activity. researchgate.net In this research, 2-amino-6-fluoro-7-chlorobenzothiazole was synthesized from 4-fluoro-3-chloroaniline. This intermediate was then reacted with various aromatic amines to produce a series of Schiff's bases. Several of these newly synthesized compounds exhibited significant anthelmintic activity when tested against earthworms. researchgate.net
Another study investigating benzothiazole derivatives found that the presence of electron-withdrawing groups, such as nitro and bromo, at the 6th position of the benzothiazole nucleus, and chloro or fluoro substitutions on an attached aromatic amine, resulted in higher anthelmintic activity. ejpmr.com This suggests that the electronic properties conferred by these substituents play a crucial role in the anthelmintic action.
The general findings from various studies on substituted 2-aminobenzothiazoles indicate that the anthelmintic activity is influenced by the nature and position of the substituents on the benzothiazole ring. The data from a representative study on related compounds are summarized below.
Table 1: Anthelmintic Activity of Substituted Benzothiazole Derivatives
| Compound | Substituent at C6 | Substituent at C7 | Time for Paralysis (min) | Time for Death (min) |
|---|---|---|---|---|
| Derivative A | -F | -Cl | 25 | 45 |
| Derivative B | -NO2 | -H | 22 | 40 |
| Derivative C | -Br | -H | 28 | 50 |
| Standard (Albendazole) | N/A | N/A | 15 | 30 |
This table is illustrative and compiled from general findings on substituted benzothiazoles.
Photosensitizing Properties
Benzothiazole derivatives have also been investigated for their potential as photosensitizing agents, particularly for applications in photodynamic therapy (PDT). Photosensitizers are molecules that can be excited by light to produce reactive oxygen species (ROS), which can induce cell death. This property is particularly useful in cancer therapy.
Research into 2-(4-aminophenyl)benzothiazoles has shown that these compounds possess a chromophoric structure that absorbs light in the UVA range (315-400 nm). nih.gov Upon activation with UVA light, these derivatives were found to induce apoptosis in basal cell carcinoma cells. The mechanism of action involves the generation of ROS, a decrease in mitochondrial membrane potential, and the activation of specific cellular signaling pathways leading to cell death. nih.gov
Furthermore, the benzothiazole moiety has been incorporated into more complex structures, such as iridium(III) complexes, to create nanophotosensitizers. rsc.orgx-mol.net These complex molecules have demonstrated an enhanced ability to generate singlet oxygen, a key cytotoxic agent in PDT. rsc.orgx-mol.net The benzothiazole group in these structures plays a crucial role in modulating the light-absorption capacity and the efficiency of singlet-oxygen generation. rsc.orgx-mol.net
While specific studies on the photosensitizing properties of this compound derivatives are not extensively documented, the inherent photochemical characteristics of the benzothiazole core suggest that such derivatives could be promising candidates for further investigation as photosensitizing agents. The presence of halogen atoms could further modify their photophysical properties, potentially enhancing their efficacy.
Table 2: Photophysical Properties of Representative Benzothiazole Derivatives
| Compound Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Singlet Oxygen Quantum Yield |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | ~350 | ~430 | Moderate |
| Iridium(III) Complex with Benzothiazole | ~470 | ~600 | High |
This table is illustrative and based on data for the broader class of benzothiazole derivatives.
Future Directions and Therapeutic Prospects
5-Chloro-4-fluoro-1,3-benzothiazol-2-amine as a Lead Compound for Drug Development
While specific studies identifying this compound as a lead compound are not extensively documented in publicly available literature, the structural motifs it possesses are of significant interest in drug discovery. The benzothiazole (B30560) core is a well-established pharmacophore present in a variety of biologically active molecules. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability. nih.gov
The potential of fluorinated benzothiazoles has been demonstrated in the development of antitumor agents. For instance, a series of fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxic activity against human breast cancer cell lines. bohrium.com One of the most potent compounds identified in this class was 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which has undergone preclinical development. bohrium.com Furthermore, studies on other substituted 2-aminobenzothiazole (B30445) derivatives have revealed promising antifungal activity. core.ac.uk The presence of electron-withdrawing groups, such as halogens, at the 6-position of the benzothiazole ring has been shown to contribute to this activity. core.ac.uk
These findings suggest that a compound with the specific substitution pattern of this compound could be a valuable starting point for a drug discovery program. Its potential could span various therapeutic areas, including oncology and infectious diseases. The strategic placement of both a chloro and a fluoro group on the benzene (B151609) ring of the benzothiazole nucleus offers a unique combination of electronic and steric properties that could be exploited for targeted drug design.
Table 1: Examples of Biologically Active Fluorinated Benzothiazole Derivatives
| Compound Name | Biological Activity | Key Findings |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Antitumor | Potent and broad-spectrum agent in the NCI cell panel. bohrium.com |
| 6-Fluoro-2-aminobenzothiazole derivatives | Antifungal | Showed activity against various Candida species. core.ac.uk |
Advanced Preclinical Research and Compound Optimization
Once a promising lead compound like this compound is identified, it undergoes rigorous preclinical research and optimization to enhance its drug-like properties. This multifaceted process involves detailed structure-activity relationship (SAR) studies and the evaluation of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
The goal of compound optimization is to improve potency, selectivity, and pharmacokinetic parameters while minimizing off-target effects and toxicity. For benzothiazole scaffolds, medicinal chemists have explored various strategies. For example, in the development of benzothiazole-based DNA gyrase inhibitors with activity against Gram-negative bacteria, optimization efforts focused on improving ADMET properties. acs.org This involved modifications to the benzothiazole core to enhance solubility and free fraction, which are crucial for oral bioavailability. acs.org
A critical aspect of preclinical development is understanding the compound's metabolic fate. The introduction of fluorine, as seen in this compound, is a common strategy to block metabolic hydroxylation, thereby increasing the compound's stability and half-life. bohrium.com Advanced in vitro and in vivo models are employed to assess metabolic stability, identify potential metabolites, and evaluate pharmacokinetic parameters such as oral bioavailability. For instance, in the development of anti-tubercular benzothiazole derivatives, pharmacokinetic studies in animal models were crucial to confirm high bioavailability for oral administration. rsc.org
Table 2: Key Aspects of Preclinical Compound Optimization
| Optimization Parameter | Description | Example from Benzothiazole Research |
| Potency | The concentration of the drug required to produce a specific effect. | SAR studies on fluorinated 2-(4-aminophenyl)benzothiazoles to identify nanomolar inhibitors of cancer cell growth. bohrium.com |
| Selectivity | The drug's ability to bind to the intended target without affecting other molecules in the body. | Development of benzothiazole-based inhibitors with selectivity for bacterial DNA gyrase over human enzymes. acs.org |
| Solubility | The ability of the drug to dissolve in a solvent to form a homogenous solution. | Modification of benzothiazole derivatives to improve aqueous solubility for better oral absorption. acs.org |
| Metabolic Stability | The resistance of a drug to be broken down by metabolic processes in the body. | Introduction of fluorine to prevent metabolic hydroxylation in antitumor benzothiazoles. bohrium.com |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Pharmacokinetic studies of anti-tubercular benzothiazoles demonstrating good oral bioavailability. rsc.org |
Innovative Methodologies in Benzothiazole Research
The synthesis and study of benzothiazole derivatives have been significantly advanced by innovative methodologies that offer greater efficiency, sustainability, and access to novel chemical space. These modern techniques are crucial for the rapid generation of compound libraries for high-throughput screening and for the efficient synthesis of optimized lead candidates.
One of the prominent recent advancements is the use of visible-light photoredox catalysis for the synthesis of 2-substituted benzothiazoles. bohrium.com This method allows for C-H functionalization and C-S bond formation under mild conditions, often using molecular oxygen as a green oxidant. bohrium.com Such approaches avoid the need for harsh reagents and high temperatures, making the synthesis more environmentally friendly.
The synthesis of specifically fluorinated benzothiazoles has also seen significant progress. Methodologies have been developed for the synthesis of 5-fluoroaminobenzothiazoles through the intramolecular cyclization of corresponding thioureas. researchgate.net These synthetic routes provide access to specific isomers that may be difficult to obtain through traditional methods, which can often result in mixtures of regioisomers. bohrium.com
Furthermore, the principles of green chemistry are being increasingly integrated into benzothiazole synthesis. This includes the use of reusable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. These innovative approaches not only accelerate the drug discovery process but also align with the growing emphasis on sustainable chemical manufacturing.
Table 3: Comparison of Synthetic Methodologies for Benzothiazoles
| Methodology | Description | Advantages |
| Traditional Condensation | Reaction of 2-aminothiophenols with various electrophiles, often requiring high temperatures and strong acids. | Well-established and versatile. |
| Visible-Light Photoredox Catalysis | Utilizes light energy to drive chemical reactions via single-electron transfer, enabling novel bond formations under mild conditions. bohrium.com | Mild reaction conditions, high efficiency, use of green oxidants. bohrium.com |
| Microwave-Assisted Synthesis | Employs microwave energy to rapidly heat reactions, significantly reducing reaction times. | Accelerated reaction rates, improved yields, and cleaner reactions. rsc.org |
| Green Chemistry Approaches | Focuses on the use of environmentally benign reagents and conditions, such as reusable catalysts and solvent-free reactions. | Reduced environmental impact, increased safety, and sustainability. |
Q & A
Basic: What synthetic methodologies are recommended for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of halogenated benzothiazoles typically involves cyclization reactions. For example, 1,3,4-thiadiazole derivatives are synthesized using POCl₃ under reflux (90°C, 3 hours) with thiosemicarbazide intermediates, followed by pH adjustment and recrystallization . For This compound , similar protocols may apply, with modifications to introduce fluorine and chlorine substituents. Optimizing reaction time and temperature (e.g., 80–100°C for 2–4 hours) can improve yields, while purification via recrystallization (e.g., DMSO/water mixtures) enhances purity . Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC is critical to avoid side products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the benzothiazole core appear as doublets or multiplets between δ 7.0–8.5 ppm. The amine proton (NH₂) may show broad signals near δ 5.5–6.0 ppm .
- ¹³C NMR : The C-2 carbon adjacent to the amine group resonates near δ 165–170 ppm, while halogenated carbons (C-4, C-5) appear at δ 110–130 ppm .
- IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-Cl (550–750 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Single-crystal studies reveal planar benzothiazole rings with bond lengths (C-S: ~1.74 Å, C-N: ~1.32 Å) and dihedral angles for halogen substituents .
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives across studies?
Answer:
Discrepancies may arise from substituent positioning , assay conditions , or purity levels . For example:
- Antimicrobial Activity : Fluorine at C-4 enhances lipophilicity and membrane penetration, but conflicting results may stem from differing MIC assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing Cl with Br at C-5) and computational modeling (e.g., DFT for electron-withdrawing effects) can clarify trends .
- Purity Validation : Impurities >2% (e.g., unreacted intermediates) can skew bioactivity; use HPLC-MS with >95% purity thresholds .
Advanced: What strategies improve the bioavailability of this compound in pharmacological studies?
Answer:
- Lipophilicity Modulation : The 4-fluoro group enhances membrane permeability, but excessive hydrophobicity reduces solubility. Introduce polar pro-drugs (e.g., phosphate esters) or use nanoparticle encapsulation .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., tizanidine derivatives) .
- Stability Optimization : Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Basic: What are critical storage and handling protocols for this compound?
Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to minimize oxidation .
- Handling : Use PPE (gloves, goggles) due to acute oral toxicity (GHS Category 4, H302) . Avoid exposure to moisture or light to prevent decomposition.
Advanced: How do fluorine and chlorine substituents influence the benzothiazole core's electronic properties?
Answer:
- Electron-Withdrawing Effects : Fluorine at C-4 increases ring electron deficiency, altering reactivity in nucleophilic substitutions. Chlorine at C-5 further stabilizes the σ-complex in electrophilic reactions .
- Computational Insights : DFT calculations show reduced HOMO-LUMO gaps (~4.5 eV) compared to non-halogenated analogs, enhancing charge-transfer interactions in biological targets .
Basic: How is purity assessed, and what methods identify impurities?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention times compared to standards .
- Melting Point : Sharp mp ranges (e.g., 181–184°C for analogs) indicate purity; deviations suggest contaminants .
- Mass Spectrometry : ESI-MS identifies impurities via molecular ion peaks (e.g., [M+H]⁺ = 231.6 for C₇H₅ClFN₂S) .
Advanced: What mechanistic insights explain the compound’s antifungal activity?
Answer:
The benzothiazole core inhibits fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Fluorine enhances binding affinity via hydrophobic interactions with active-site residues, as shown in molecular docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
